

# Aleniglipron structure and chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Aleniglipron

Cat. No.: B15570336

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## Aleniglipron: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Aleniglipron**, also known as GSKR-1290, is a potent and orally bioavailable small molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R).<sup>[1][2][3][4]</sup> As a Gs-biased agonist, it selectively activates the G $\alpha$ s cAMP signaling pathway without significantly engaging  $\beta$ -arrestin recruitment.<sup>[5]</sup> This mechanism of action is of significant interest in the development of therapeutics for type 2 diabetes and obesity, offering the potential for robust glycemic control and weight reduction with a favorable side-effect profile. This technical guide provides a detailed overview of the chemical structure, properties, and biological activity of **Aleniglipron**, including experimental protocols and signaling pathway diagrams to support further research and development.

### Chemical Structure and Identification

**Aleniglipron** is a complex heterocyclic molecule with the systematic IUPAC name 3-[(1S,2S)-1-[2-[(4S)-3-[3-[4-diethylphosphoryl-3-(methylamino)phenyl]-2-oxoimidazol-1-yl]-2-(4-fluoro-3,5-dimethylphenyl)-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]-5-(oxan-4-yl)indol-1-yl]-2-methylcyclopropyl]-4H-1,2,4-oxadiazol-5-one.

Table 1: Chemical Identifiers of **Aleniglipron**

Identifier	Value	Reference(s)
IUPAC Name	3-[(1S,2S)-1-[2-[(4S)-3-[3-[4-diethylphosphoryl-3-(methylamino)phenyl]-2-oxoimidazol-1-yl]-2-(4-fluoro-3,5-dimethylphenyl)-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]-5-(oxan-4-yl)indol-1-yl]-2-methylcyclopropyl]-4H-1,2,4-oxadiazol-5-one	
SMILES	<chem>C[C@@H]1--INVALID-LINK--=C(C=C8)P(CC)(CC)=O)C=C7)=O)N(C9=CC(C)=C(C(C)=C9)F)N=C6CC5)C=O"&gt;C@(C%10=NOC(N%10)=O)C1</chem>	
CAS Number	2685823-26-9	
Molecular Formula	C49H55FN9O6P	
Molecular Weight	916.01 g/mol	
InChIKey	CPOJUYUGONJVPZ-WIXASUBBSA-N	

## Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **Aleniglipron** is essential for its formulation and delivery.

Table 2: Physicochemical Properties of **Aleniglipron**

Property	Value	Method	Reference(s)
Appearance	White to off-white solid	Visual Inspection	
Solubility	DMSO: $\geq 100$ mg/mL (109.17 mM)	In Vitro Dissolution	
Corn Oil (with 10% DMSO): $\geq 2.5$ mg/mL (2.73 mM)	In Vivo Formulation		
XLogP3-AA	6.7	Computed	
Melting Point	Not experimentally determined	-	
Boiling Point	Not experimentally determined	-	
pKa	Not experimentally determined	-	

## Biological Activity

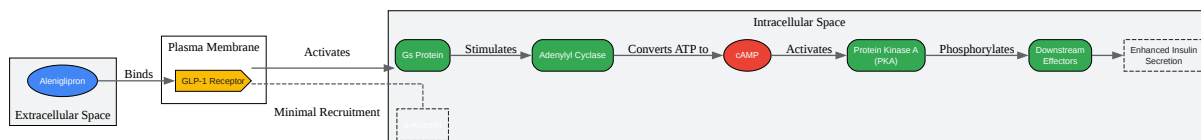
**Aleniglipron** is a potent agonist of the GLP-1 receptor, demonstrating high affinity and efficacy in stimulating the cAMP signaling pathway.

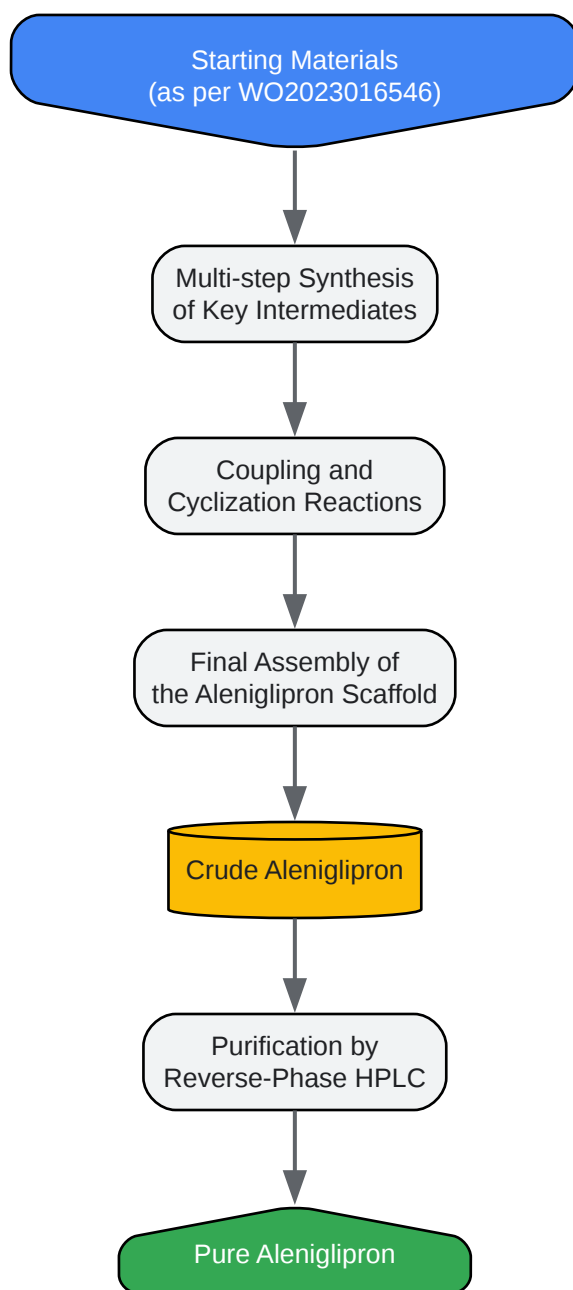
Table 3: Biological Activity of **Aleniglipron**

Parameter	Value	Cell Line	Assay	Reference(s)
EC50	< 0.1 nM	HDB	cAMP Stimulation Assay	
Binding Ki	< 10 nM	Not Specified	Radioligand Binding Assay	

## Signaling Pathway

**Aleniglipron** acts as a Gs-biased agonist at the GLP-1 receptor. Upon binding, it preferentially activates the Gs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to enhanced insulin secretion in a glucose-dependent manner. Unlike many endogenous and peptide-based GLP-1R agonists, **Aleniglipron** shows minimal recruitment of  $\beta$ -arrestin, a pathway often associated with receptor desensitization and certain adverse effects.





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- To cite this document: BenchChem. [Aleniglipron structure and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570336#aleniglipron-structure-and-chemical-properties]

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